Tert-butyl 4-(1-hydroxypropan-2-ylidene)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-hydroxypropan-2-ylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-(1-hydroxypropan-2-ylidene)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with appropriate reagents under controlled conditions . The specific reaction conditions and reagents used can vary, but the process generally requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Tert-butyl 4-(1-hydroxypropan-2-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(1-hydroxypropan-2-ylidene)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-hydroxypropan-2-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Tert-butyl 4-(1-hydroxypropan-2-ylidene)piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Also used in PROTAC development.
These compounds share a similar piperidine core but differ in their functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 4-(1-hydroxypropan-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10(9-15)11-5-7-14(8-6-11)12(16)17-13(2,3)4/h15H,5-9H2,1-4H3 |
InChI Key |
DMHZKAJGDUGWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCN(CC1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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